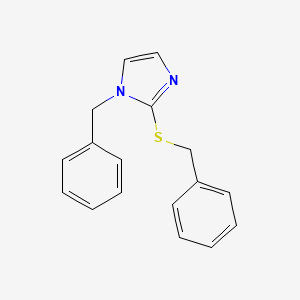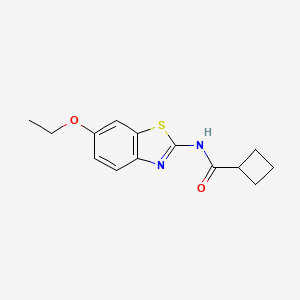
N-(2,5-dimethylphenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-3-phenylpropanamide, also known as DPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-phenylpropanamide has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In neuroscience, this compound has been found to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-phenylpropanamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. Specifically, this compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. In animal studies, this compound has been found to reduce pain sensitivity and inflammation, suggesting that it may be useful in the treatment of chronic pain conditions such as arthritis. This compound has also been shown to protect against oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethylphenyl)-3-phenylpropanamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research on N-(2,5-dimethylphenyl)-3-phenylpropanamide. One area of interest is the development of this compound-based drugs for the treatment of chronic pain and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system. Finally, this compound may have potential applications in materials science, particularly in the synthesis of metal-organic frameworks for gas storage and separation.
Synthesis Methods
N-(2,5-dimethylphenyl)-3-phenylpropanamide can be synthesized through a multistep process involving the reaction of 2,5-dimethylbenzaldehyde with nitroethane, followed by the reduction of the resulting nitrostyrene intermediate with sodium borohydride. The resulting amine is then reacted with benzophenone to form this compound.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-8-9-14(2)16(12-13)18-17(19)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGAPDRFVJJHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)

![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)




![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)

